molecular formula C33H26F3N3O3 B2932382 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide CAS No. 1796920-41-6

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide

Cat. No. B2932382
CAS RN: 1796920-41-6
M. Wt: 569.584
InChI Key: KSJIUTMYYQOFDE-UHFFFAOYSA-N
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Description

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide is a useful research compound. Its molecular formula is C33H26F3N3O3 and its molecular weight is 569.584. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemistry of similar compounds involve complex reactions and offer a broad spectrum of antitumor activity. For instance, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates has led to the discovery of compounds with significant antitumor properties, suggesting potential pathways for synthesizing related compounds with enhanced biological activities (Stevens et al., 1984).

Medicinal Chemistry Applications

In medicinal chemistry, the structural modification of compounds to enhance receptor affinity and selectivity is a common strategy. A study on the synthesis and characterization of nonpeptide vasopressin V2 receptor antagonists revealed a series of 2,6-diaza-5-oxobicyclo[5.4.0]undeca-1(7),8,10-triene derivatives with high affinity for V2 receptors. This research highlights the potential of similar compounds in the development of new therapeutic agents (Ohkawa et al., 1999).

Materials Science and Catalysis

In materials science, the synthesis of novel compounds can lead to the development of new materials with unique properties. For example, the reaction of certain palladacycles with phosphine ligands has been explored for in vitro cytotoxic activities and as potential cathepsin B inhibitors, which are relevant in cancer research (Spencer et al., 2009). This area of research demonstrates the utility of such compounds in developing new materials with potential biomedical applications.

properties

IUPAC Name

N-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H26F3N3O3/c1-21-10-5-6-15-25(21)28(40)20-39-27-17-8-7-16-26(27)30(23-12-3-2-4-13-23)38-31(32(39)42)37-29(41)19-22-11-9-14-24(18-22)33(34,35)36/h2-18,31H,19-20H2,1H3,(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJIUTMYYQOFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)CC4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide

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